molecular formula C16H10F3NO4S2 B2371648 Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 950446-11-4

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2371648
CAS No.: 950446-11-4
M. Wt: 401.37
InChI Key: GOXOOVGOHYHRSM-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including a sulfonamide, a carboxylate ester, and fluorinated aromatic rings. These features make it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-fluoro-1-benzothiophene-2-carboxylic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorinated aromatic rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(2,6-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate
  • Methyl 3-{[(2,4-dichlorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the specific arrangement of its functional groups and the presence of fluorine atoms. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4S2/c1-24-16(21)14-15(13-9(18)3-2-4-12(13)25-14)26(22,23)20-11-6-5-8(17)7-10(11)19/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXOOVGOHYHRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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